Lipophilicity Shift: XlogP of the Free Base Relative to the Unsubstituted Core Scaffold
The 2‑methyl free base (CAS 126052‑22‑0) has a calculated XlogP of ‑0.5, compared with a LogP of 0.3151 for the unsubstituted tetrahydroimidazo[1,2‑a]pyrazine scaffold (CAS 91476‑80‑1) [REFS‑1][REFS‑2]. The 0.8‑log‑unit reduction reflects increased polarity conferred by the methyl group at the C2 position.
| Evidence Dimension | Predicted lipophilicity (XlogP / LogP) |
|---|---|
| Target Compound Data | XlogP = -0.5 (free base, CAS 126052-22-0) |
| Comparator Or Baseline | LogP = 0.3151 (unsubstituted scaffold, CAS 91476-80-1) |
| Quantified Difference | ΔLogP ≈ -0.8 |
| Conditions | Calculated values from Molbase and Chem960 databases |
Why This Matters
Procurement decisions in early drug discovery often require a specific lipophilicity window for blood-brain barrier penetration or solubility; the 2-methyl substitution provides a measurable departure from the parent scaffold.
- [1] Molbase. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (CAS 91476-80-1) – LogP 0.3151, PSA 29.85. qiye.molbase.cn. View Source
